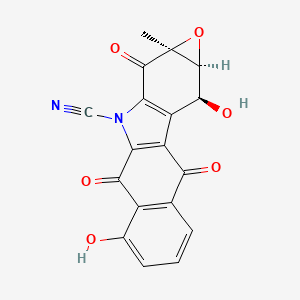

Keto-anhydrokinamycin

説明

Keto-anhydrokinamycin is a keto-epoxide kinamycin intermediate . It is one of the new colored components of Streptomyces murayamaensis, the producer of the kinamycins . It has been isolated and its structure determined by a combination of mass spectral, high field NMR, and biosynthetic techniques .

Synthesis Analysis

The synthesis of Keto-anhydrokinamycin is part of the biosynthetic pathway of kinamycin D . The kinamycins are derived from a decaketide that cyclizes to the benzanthraquinone which undergoes a remarkable process of oxidation/nitrogen-insertion/ring-contraction . The role of these new intermediates in kinamycin biosynthesis is discussed .Chemical Reactions Analysis

The chemical reactions involving Keto-anhydrokinamycin are part of the biosynthetic pathway of kinamycin D . The kinamycins are derived from a decaketide that cyclizes to the benzanthraquinone which undergoes a remarkable process of oxidation/nitrogen-insertion/ring-contraction .科学的研究の応用

Biosynthetic Pathway and Structural Analysis

Keto-anhydrokinamycin, identified as an intermediate in the biosynthesis of kinamycin, plays a crucial role in the formation of benz[b]carbazole skeleton, a key structural feature in kinamycin D. Its structure and role in kinamycin biosynthesis have been elucidated using mass spectral, high field NMR, and biosynthetic techniques (Seaton & Gould, 1989).

Role in Antidepressant Effects

Though not directly related to keto-anhydrokinamycin, studies on ketamine, a compound with a similar ketone functional group, have shown rapid antidepressant responses, implicating the mammalian target of rapamycin (mTOR) in its mechanism. These findings could provide insights into the potential neurological applications of keto-anhydrokinamycin and related compounds (Dwyer & Duman, 2013).

Ketogenic Diet and mTOR Pathway

The ketogenic diet, known for its high-fat, low-carbohydrate regimen, inhibits the mammalian target of rapamycin (mTOR) pathway. This link to the mTOR pathway, which is also implicated in the antidepressant effects of ketamine, could provide a theoretical basis for exploring the effects of keto-anhydrokinamycin in various neurological conditions (McDaniel et al., 2011).

Interaction with Ribosomal Target Site

Keto-anhydrokinamycin, due to its keto group, could potentially interact with ribosomal target sites similarly to ketolides, a class of antimicrobials derived from macrolides. This interaction is crucial for their antimicrobial activities and could imply similar potential in keto-anhydrokinamycin (Douthwaite & Champney, 2001).

Potential in Antidepressant Mechanisms

Ketamine’s role as an antidepressant, operating through N-methyl-D-aspartate receptor antagonism and mTOR activation, can be seen as a parallel for exploring similar mechanisms in keto-anhydrokinamycin. This could be particularly relevant in the field of neuropharmacology and the development of new antidepressant agents (Zanos & Gould, 2018).

特性

IUPAC Name |

(3S,4S,6S)-3,13-dihydroxy-6-methyl-7,11,18-trioxo-5-oxa-9-azapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O6/c1-18-16(25)12-10(15(24)17(18)26-18)9-11(20(12)5-19)14(23)8-6(13(9)22)3-2-4-7(8)21/h2-4,15,17,21,24H,1H3/t15-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOPCMAEMQJTG-RYQLBKOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Benz(b)oxireno(h)carbazole-3-carbonitrile, 1a,2,4,9,10,10a-hexahydro-5,10-dihydroxy-1a-methyl-2,4,9-trioxo-, (1aS-(1aalpha,10beta,10aalpha))- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

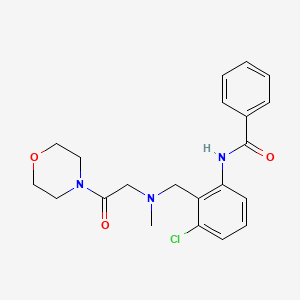

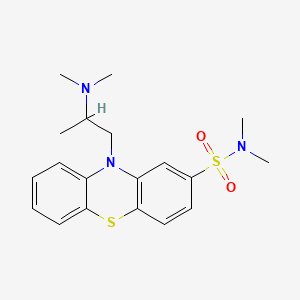

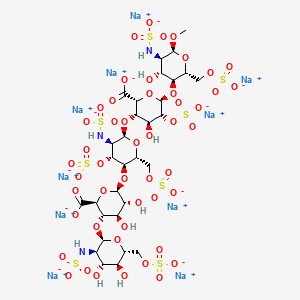

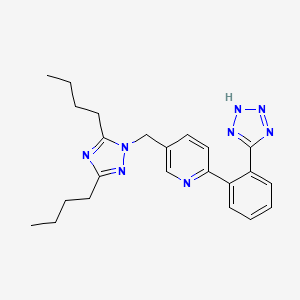

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)